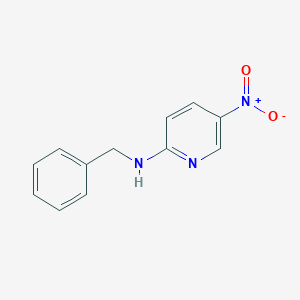

Benzyl-(5-nitro-pyridin-2-yl)-amine

説明

Structure

3D Structure

特性

IUPAC Name |

N-benzyl-5-nitropyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O2/c16-15(17)11-6-7-12(14-9-11)13-8-10-4-2-1-3-5-10/h1-7,9H,8H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPOYSZDFYVXWFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=NC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10944229 | |

| Record name | N-Benzyl-5-nitropyridin-2(1H)-imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10944229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21626-41-5 | |

| Record name | 21626-41-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93946 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Benzyl-5-nitropyridin-2(1H)-imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10944229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Benzyl-(5-nitro-pyridin-2-yl)-amine: Discovery, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of Benzyl-(5-nitro-pyridin-2-yl)-amine (CAS No. 21626-41-5), a key heterocyclic compound with significant potential in medicinal chemistry and drug discovery. The document delves into the historical context of its chemical class, details established and theoretical synthetic protocols with mechanistic insights, summarizes its physicochemical properties, and explores its current and prospective applications. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights into the utility of this versatile molecule.

Introduction and Strategic Importance

This compound is a substituted nitropyridine that has garnered interest within the scientific community as a valuable building block for the synthesis of more complex molecular architectures. Its structure is characterized by three key functional components: a pyridine ring, a nitro group, and a benzylamine moiety. This unique combination of functional groups imparts a range of chemical properties that make it a versatile intermediate in organic synthesis.

The strategic importance of this compound lies in the convergence of two privileged scaffolds in medicinal chemistry: the 2-aminopyridine core and the nitroaromatic system. The 2-aminopyridine motif is a frequent constituent of bioactive molecules, known to interact with a variety of biological targets.[1] The nitro group, while sometimes associated with toxicity, is also a key pharmacophore in certain classes of antibiotics and anticancer agents, where its electron-withdrawing nature and potential for bioreduction are exploited.[2] The benzylamine portion of the molecule provides a readily modifiable handle for the exploration of structure-activity relationships (SAR).

Discovery and Historical Context

The synthesis of this molecule falls within the broader historical development of pyridine chemistry, particularly the reactions of aminopyridines and the nucleophilic aromatic substitution on electron-deficient pyridine rings. The foundational methods for preparing aminonitropyridines were established in the early 20th century, primarily through the direct nitration of aminopyridines.[4] The Chichibabin reaction, discovered by Aleksei Chichibabin in 1914, demonstrated the feasibility of nucleophilic substitution on the pyridine ring to produce 2-aminopyridines.[5]

The synthesis of this compound is a logical extension of these early discoveries, applying the principles of nucleophilic aromatic substitution to a pyridine ring activated by an electron-withdrawing nitro group. The presence of the nitro group at the 5-position makes the 2-position particularly susceptible to nucleophilic attack, a fundamental concept in heterocyclic chemistry that was well-understood by the mid-20th century.

Synthetic Methodologies and Mechanistic Insights

The synthesis of this compound can be approached through several well-established organic chemistry reactions. The two most prominent and logical routes are Nucleophilic Aromatic Substitution (SNAAr) and Reductive Amination.

Nucleophilic Aromatic Substitution (SNAAr) Pathway

This is the most direct and classical approach to the synthesis of this compound. The reaction proceeds via the displacement of a suitable leaving group at the 2-position of a 5-nitropyridine derivative by benzylamine.

Overall Reaction:

Experimental Protocol:

-

Reaction Setup: To a solution of 2-chloro-5-nitropyridine (1.0 eq.) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add benzylamine (1.1 eq.) and a non-nucleophilic base like triethylamine (1.2 eq.) or potassium carbonate (1.5 eq.).

-

Reaction Conditions: The reaction mixture is typically stirred at an elevated temperature, ranging from 80 °C to 120 °C, for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Causality Behind Experimental Choices:

-

Solvent: A polar aprotic solvent is chosen to solubilize the reactants and facilitate the formation of the charged Meisenheimer intermediate.

-

Base: The base is essential to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product. A non-nucleophilic base is used to avoid competing reactions.

-

Temperature: Elevated temperatures are often necessary to overcome the activation energy of the reaction and ensure a reasonable reaction rate.

Mechanism: The reaction proceeds via a classical SNAr mechanism. The electron-withdrawing nitro group at the 5-position activates the pyridine ring for nucleophilic attack at the 2-position. The lone pair of the benzylamine nitrogen attacks the electron-deficient C2 carbon of the pyridine ring, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the pyridine ring and the nitro group. In the final step, the leaving group (chloride) is eliminated, and the aromaticity of the pyridine ring is restored, yielding the final product.

Visualization of the SNAr Pathway:

2-Amino-5-nitropyridine + Benzaldehyde -> [N-Benzylidene-5-nitropyridin-2-amine] -> this compound

Caption: Reductive amination workflow for synthesis.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| CAS Number | 21626-41-5 | [3][6] |

| Molecular Formula | C12H11N3O2 | [6] |

| Molecular Weight | 229.24 g/mol | [2] |

| Appearance | Yellow crystalline powder (typical) | Commercially available data |

| IUPAC Name | N-benzyl-5-nitropyridin-2-amine | [6] |

| Melting Point | 173-174 °C | [7](for a related compound) |

| Solubility | Soluble in organic solvents (e.g., dichloromethane, ethanol, acetonitrile), limited solubility in water. | [7](for a related compound) |

Applications in Research and Development

This compound is primarily utilized as a research chemical and a versatile building block in the synthesis of more complex molecules for various applications, particularly in drug discovery.

Scaffold for Medicinal Chemistry

The compound's structure is of significant interest for the development of new therapeutic agents. [2]

-

Antimicrobial Agents: The nitro-heteroaromatic core is a key pharmacophore in a number of antimicrobial compounds. [2]Derivatives of this compound could be explored for their potential antibacterial and antifungal activities.

-

Anti-inflammatory Agents: The 2-aminopyridine moiety is a privileged structure in the design of kinase inhibitors, including those involved in inflammatory pathways such as MSK1. [2]* Anticancer Agents: The nitroaromatic group can be bioreduced in hypoxic tumor environments to generate cytotoxic species, a strategy employed in the design of some anticancer drugs.

Intermediate in Organic Synthesis

The reactivity of the different functional groups in this compound allows for a variety of chemical transformations:

-

Reduction of the Nitro Group: The nitro group can be selectively reduced to an amino group, providing access to 2,5-diaminopyridine derivatives. This transformation opens up possibilities for further functionalization, such as the synthesis of fused heterocyclic systems.

-

N-Alkylation/Acylation: The secondary amine can be further alkylated or acylated to introduce additional diversity and modulate the physicochemical properties of the molecule.

-

Electrophilic Aromatic Substitution: The benzyl ring can undergo electrophilic aromatic substitution reactions, allowing for the introduction of various substituents to probe SAR.

Conclusion

This compound stands as a testament to the enduring utility of fundamental heterocyclic chemistry in modern scientific discovery. While its own discovery may be rooted in the mid-20th century, its true value lies in its potential as a starting material for the creation of novel molecules with diverse biological activities. The synthetic routes to this compound are well-established and rely on robust and understood chemical principles. For researchers in medicinal chemistry and drug development, this compound represents a valuable tool for the exploration of new chemical space and the development of next-generation therapeutics.

References

-

Nucleophilic aromatic substitution. (n.d.). In Wikipedia. Retrieved January 22, 2026, from [Link]

-

Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). (2025). RSC Publishing. Retrieved from [Link]

-

SNAr Reactions of Pyridine: Videos & Practice Problems. (2024). Pearson. Retrieved from [Link]

-

Preparation of 2-amino-3-nitropyridine and 2-amino-5-nitro pyridine. (2005). Semantic Scholar. Retrieved from [Link]

-

Concerted Nucleophilic Aromatic Substitution Reactions. (n.d.). PMC - PubMed Central - NIH. Retrieved from [Link]

-

Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. (n.d.). PMC - PubMed Central. Retrieved from [Link]

-

Nitropyridines, Their Synthesis and Reactions. (2004). Semantic Scholar. Retrieved from [Link]

-

Nitropyridines, Their Synthesis and Reactions. (2025). ResearchGate. Retrieved from [Link]

-

Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. (n.d.). MDPI. Retrieved from [Link]

-

Why nucleophilic substitution in pyridine favours at position-2? (2016). Quora. Retrieved from [Link]

-

A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. (n.d.). Retrieved from [Link]

-

(PDF) Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. (n.d.). ResearchGate. Retrieved from [Link]

-

2-Benzylamino-5-nitropyridine. (n.d.). PubChem. Retrieved from [Link]

-

2-(Benzylamino)-5-nitropyridine. (n.d.). NIST WebBook. Retrieved from [Link]

-

A Convenient Route to Synthesize and Grow 2-Amino 5-Nitro Pyridinium Nitrate Crystals for Laser Generation. (n.d.). Retrieved from [Link]

-

2-N-Benzylamino-5-nitropyridine. (n.d.). P212121 Store. Retrieved from [Link]

-

This compound. (n.d.). Chemcd. Retrieved from [Link]

-

Synthesis of 5-Benzylamino and 5-Alkylamino-Substituted Pyrimido[4,5-c]quinoline Derivatives as CSNK2A Inhibitors with Antiviral Activity. (2024). PubMed. Retrieved from [Link]

Sources

- 1. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]

- 2. This compound|CAS 21626-41-5 [benchchem.com]

- 3. 2-(Benzylamino)-5-nitropyridine [webbook.nist.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 6. 2-Benzylamino-5-nitropyridine | C12H11N3O2 | CID 261542 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

physicochemical properties of Benzyl-(5-nitro-pyridin-2-yl)-amine

An In-depth Technical Guide to the Physicochemical Properties of Benzyl-(5-nitro-pyridin-2-yl)-amine

Abstract

This guide provides a comprehensive technical overview of the core (CAS No: 21626-41-5). Intended for researchers, medicinal chemists, and drug development professionals, this document synthesizes available data with established analytical methodologies. We delve into the compound's chemical identity, its key physicochemical parameters, detailed experimental protocols for their determination, and the implications of these properties for its potential application in research and development. The structural features, including the 2-aminopyridine scaffold and the nitroaromatic group, position this molecule as a compound of interest for medicinal chemistry, particularly in the development of novel therapeutic agents.[1]

Chemical Identity and Structural Context

This compound is a nitropyridine derivative featuring a benzylamine substituent at the 2-position of the pyridine ring.[1] The presence of a strongly electron-withdrawing nitro group at the 5-position significantly influences the electronic properties and reactivity of the molecule.[1][2] The 2-aminopyridine moiety is recognized as a privileged structure in drug discovery, while the nitro-aromatic group is a key pharmacophore in certain classes of antimicrobial agents.[1]

| Identifier | Value | Source |

| IUPAC Name | N-benzyl-5-nitropyridin-2-amine | [3] |

| Synonyms | 2-N-Benzylamino-5-nitropyridine, this compound | [4][5] |

| CAS Number | 21626-41-5 | [1][3] |

| Molecular Formula | C₁₂H₁₁N₃O₂ | [1][5] |

| Molecular Weight | 229.24 g/mol | [1][5] |

| SMILES | C1=CC=C(C=C1)CNC2=NC=C(C=C2)[O-] | [3] |

| InChI Key | DPOYSZDFYVXWFW-UHFFFAOYSA-N | [3][4] |

Core Physicochemical Properties

Precise experimental data for this compound is limited in publicly available literature. The following table summarizes key properties, including values derived from structurally similar compounds to provide a scientifically grounded estimation. These parameters are critical as they govern the compound's solubility, permeability, and overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

| Property | Estimated/Analog Value | Rationale and Commentary |

| Melting Point (°C) | ~80 - 190 | This wide range reflects the influence of different structural components. The parent amine, 2-Amino-5-nitropyridine, has a high melting point of 186-188 °C, suggesting strong crystal lattice interactions.[6] A closely related analog, (S)-(-)-2-(α-methylbenzylamino)-5-nitropyridine, has a much lower melting point of 83 °C, indicating that the N-substituent significantly alters packing.[7] The actual value likely falls within this range. |

| Aqueous Solubility | Low | Expected to be poorly soluble in aqueous media. The molecule has a significant non-polar surface area from the benzyl and pyridine rings. While the amine and nitro groups can hydrogen bond, the overall hydrophobic character is likely dominant. The parent, 2-Amino-5-nitropyridine, is soluble in organic solvents like Chloroform and Methanol. |

| LogP (Octanol/Water) | 2.5 - 3.5 (Predicted) | The octanol-water partition coefficient (LogP) is predicted to be moderately high, indicating good lipophilicity. This is based on the presence of the aromatic benzyl group and the pyridine core. High lipophilicity often correlates with good membrane permeability but can also lead to poor aqueous solubility and potential off-target effects. |

| pKa (Acid Diss. Const.) | 3.0 - 4.0 (Pyridinium), ~9.0 (Benzylamine) | The molecule has two potential protonation sites. The pyridine ring nitrogen's basicity is significantly reduced by the electron-withdrawing nitro group, leading to a predicted acidic pKa for its conjugate acid. The exocyclic benzylamine nitrogen is more basic, with a pKa likely slightly lower than that of benzylamine itself (9.34) due to the electronic influence of the nitropyridine ring.[8] |

| Topological Polar Surface Area (TPSA) | 68.06 Ų | This calculated value suggests the molecule may have moderate cell permeability.[5] TPSA is a key descriptor for predicting drug transport properties. |

Experimental Protocols for Physicochemical Characterization

To obtain definitive data, standardized experimental procedures are required. The following sections detail robust protocols for determining thermodynamic solubility and pKa.

Protocol for Thermodynamic Aqueous Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[9] It measures the concentration of a saturated solution after a prolonged equilibration period, providing a true measure of a compound's solubility.[10]

Causality: This method ensures that the system reaches a true thermodynamic equilibrium between the solid state and the solution, which is critical for understanding the maximum dissolved concentration under physiological conditions. The extended incubation time allows for the dissolution and potential recrystallization processes to stabilize.[10]

Step-by-Step Protocol:

-

Preparation: Add an excess amount of solid this compound to a series of glass vials. The excess should be visually apparent throughout the experiment.

-

Solvent Addition: Add a precise volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each vial.

-

Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C). Agitate for a defined period, typically 24 to 48 hours, to ensure equilibrium is reached.[11][12]

-

Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Centrifuge the samples at a high speed to pellet any remaining suspended particles.

-

Sampling: Carefully withdraw an aliquot from the clear supernatant.

-

Quantification: Dilute the aliquot with a suitable solvent (e.g., methanol or acetonitrile) and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Construct a calibration curve using standards of known concentrations. Use this curve to calculate the concentration of the saturated solution, which represents the thermodynamic solubility.

Protocol for pKa Determination (Potentiometric Titration)

Potentiometric titration is a high-precision technique for determining pKa values by monitoring pH changes during the gradual addition of an acid or base.[13]

Causality: This method directly measures the pH at which the compound is 50% ionized. For a basic site, this half-equivalence point in a titration with acid corresponds to the pKa of the conjugate acid. The inflection point of the titration curve provides a precise way to identify this value.[14][15]

Step-by-Step Protocol:

-

Sample Preparation: Accurately weigh a sample of the compound and dissolve it in a suitable co-solvent mixture (e.g., methanol/water) to create a solution of known concentration (typically 1-10 mM).[14]

-

Titration Setup: Place the solution in a thermostatted vessel with a magnetic stirrer. Calibrate a pH electrode and immerse it in the solution.

-

Titrant Preparation: Prepare a standardized solution of a strong acid (e.g., 0.1 M HCl) to titrate the basic sites of the molecule.

-

Titration: Add the titrant in small, precise increments. After each addition, allow the pH reading to stabilize and record the value along with the volume of titrant added.[14]

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point. For higher accuracy, calculate the first derivative (ΔpH/ΔV) of the titration curve; the peak of this derivative curve corresponds to the equivalence point.[16]

Stability and Reactivity Considerations

-

Chemical Stability: Nitropyridine derivatives are generally thermally stable solids.[17] However, they should be stored in a cool, dark place to prevent potential long-term degradation.[7]

-

Reductive Liability: The nitro group is a key reactive site and is susceptible to chemical reduction.[1] Common reducing agents (e.g., H₂/Pd-C) can convert the nitro group to an amine. The choice of reducing agent is critical, as harsh conditions could potentially cleave the benzyl-amine bond.[1]

-

Nucleophilic Aromatic Substitution: The strong electron-withdrawing effect of the nitro group activates the pyridine ring for nucleophilic attack. This reactivity is exploited in its synthesis, typically involving the reaction of benzylamine with 2-chloro-5-nitropyridine.[1]

Relevance in Drug Discovery and Development

The physicochemical properties of a compound are foundational to its success as a drug candidate.

-

Solubility and Permeability: The predicted low aqueous solubility and moderate-to-high lipophilicity (LogP) present a classic drug development challenge. While good lipophilicity can aid in crossing cell membranes, poor solubility can limit absorption and lead to formulation difficulties.

-

Ionization (pKa): The pKa values dictate the charge state of the molecule at physiological pH (~7.4). The basic exocyclic amine will be partially protonated in the acidic environment of the stomach and largely neutral at intestinal pH, influencing its absorption profile across different segments of the GI tract.

-

Medicinal Chemistry Context: The this compound scaffold is of significant interest. Nitropyridines and related nitro-heterocycles have been investigated as potential antituberculosis and antimalarial agents.[1][18][19] The 2-aminopyridine core is a versatile scaffold for targeting various biological entities, including protein kinases.[1] This compound serves as a valuable building block for creating libraries of novel molecules for biological screening.[1]

Conclusion

This compound is a compound with a structural framework relevant to modern medicinal chemistry. While direct experimental data on its physicochemical properties are not extensively documented, a combination of data from close analogs and predictive models provides a strong foundation for further investigation. The protocols outlined in this guide offer a robust framework for experimentally determining its solubility and pKa, which are essential parameters for advancing any research or drug development program involving this molecule.

References

- Benchchem. (n.d.). This compound.

-

Wikipedia. (n.d.). Benzylamine. Retrieved from [Link]

-

Chempanda. (n.d.). Nitropyridine: Synthesis, reactions, applications, side effects and storage. Retrieved from [Link]

-

Chemcd. (n.d.). This compound | 21630-48-8. Retrieved from [Link]

-

International Journal of ChemTech Research. (2013). A Convenient Route to Synthesize and Grow 2-Amino 5-Nitro Pyridinium Nitrate Crystals for Laser Generation. Retrieved from [Link]

-

NIST. (n.d.). 2-(Benzylamino)-5-nitropyridine. Retrieved from [Link]

- Google Patents. (n.d.). CN104447522A - Preparation method of 5-nitro-2-aminopyridine.

-

PubChem. (n.d.). 2-Benzylamino-5-nitropyridine | C12H11N3O2 | CID 261542. Retrieved from [Link]

-

ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

-

MDPI. (2024). Nitropyridines in the Synthesis of Bioactive Molecules. Retrieved from [Link]

-

NIH. (2008). Synthesis and evaluation of cyclic secondary amine substituted phenyl and benzyl nitrofuranyl amides as novel antituberculosis agents. Retrieved from [Link]

-

ResearchGate. (2017). Nitropyridines, Their Synthesis and Reactions. Retrieved from [Link]

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

-

SciELO. (2012). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Retrieved from [Link]

-

ACS Publications. (2021). meta-Nitration of Pyridines and Quinolines through Oxazino Azines. Retrieved from [Link]

-

DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]

-

Dissolution Technologies. (2010). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

-

SciSpace. (2019). Using potentiometric acid-base titration to determine pKa from mangosteen pericarps extract. Retrieved from [Link]

-

Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]

-

ResearchGate. (2017). Nitropyridines: Synthesis and reactions. Retrieved from [Link]

Sources

- 1. This compound|CAS 21626-41-5 [benchchem.com]

- 2. chempanda.com [chempanda.com]

- 3. 2-Benzylamino-5-nitropyridine | C12H11N3O2 | CID 261542 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 21630-48-8 - Chemical Cloud Database [chemcd.com]

- 5. chemscene.com [chemscene.com]

- 6. 2-氨基-5-硝基吡啶 technical, ≥95.0% (NT) | Sigma-Aldrich [sigmaaldrich.com]

- 7. (S)-(-)-2-(ALPHA-METHYLBENZYLAMINO)-5-NITROPYRIDINE | 84249-39-8 [m.chemicalbook.com]

- 8. Benzylamine - Wikipedia [en.wikipedia.org]

- 9. dissolutiontech.com [dissolutiontech.com]

- 10. enamine.net [enamine.net]

- 11. bioassaysys.com [bioassaysys.com]

- 12. downloads.regulations.gov [downloads.regulations.gov]

- 13. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 14. creative-bioarray.com [creative-bioarray.com]

- 15. dergipark.org.tr [dergipark.org.tr]

- 16. scispace.com [scispace.com]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. Synthesis and evaluation of cyclic secondary amine substituted phenyl and benzyl nitrofuranyl amides as novel antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]

Benzyl-(5-nitro-pyridin-2-yl)-amine CAS 21626-41-5 properties

An In-depth Technical Guide to Benzyl-(5-nitro-pyridin-2-yl)-amine (CAS 21626-41-5)

Authored by a Senior Application Scientist

Introduction

This compound, registered under CAS number 21626-41-5, is a distinct chemical entity belonging to the nitropyridine class of compounds.[1] Its molecular architecture, featuring a benzylamine moiety attached to a nitro-substituted pyridine ring, makes it a molecule of significant interest to the scientific community, particularly in the realms of medicinal chemistry and materials science. The presence of the electron-withdrawing nitro group profoundly influences the electronic properties of the pyridine ring, activating it for a range of chemical transformations.

This guide provides a comprehensive technical overview of this compound, consolidating its known properties, synthesis protocols, spectroscopic signature, reactivity, and potential applications. The content herein is curated for researchers, chemists, and drug development professionals, offering field-proven insights and validated methodologies.

Core Properties and Identifiers

A summary of the fundamental chemical and physical properties of this compound is presented below. These identifiers are crucial for accurate substance registration, data retrieval, and computational modeling.

| Property | Value | Reference(s) |

| CAS Number | 21626-41-5 | [1][2] |

| Molecular Formula | C₁₂H₁₁N₃O₂ | [1][3] |

| Molecular Weight | 229.23 g/mol | [2][3] |

| IUPAC Name | N-benzyl-5-nitropyridin-2-amine | [3] |

| Synonyms | 2-N-Benzylamino-5-nitropyridine, N-benzyl-5-nitro-2-pyridinamine | [2][3] |

| InChI Key | DPOYSZDFYVXWFW-UHFFFAOYSA-N | [2] |

| SMILES | C1=CC=C(C=C1)CNC2=NC=C(C=C2)[O-] | [3] |

| Topological Polar Surface Area | 70.7 Ų | [3] |

| XLogP3-AA (Computed) | 2.5 | [3] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 4 | [3] |

| Rotatable Bond Count | 3 | [3] |

Synthesis and Purification: A Validated Approach

The most direct and widely utilized method for synthesizing this compound is through a nucleophilic aromatic substitution (SNAr) reaction.[1] This pathway is highly efficient due to the electronic characteristics of the starting materials.

Causality in Experimental Design: The SNAr Pathway

The choice of an SNAr reaction is mechanistically driven. The pyridine ring is inherently electron-deficient. The addition of a strongly electron-withdrawing nitro group (-NO₂) at the 5-position further depletes the electron density of the aromatic system. This electronic activation makes the carbon atom at the 2-position, which bears a suitable leaving group like chlorine, highly electrophilic and thus susceptible to attack by nucleophiles.[4] Benzylamine, a primary amine, serves as an excellent nucleophile for this transformation, readily displacing the chloride to form the desired product.

Step-by-Step Experimental Protocol

This protocol describes a self-validating system for the synthesis and purification of research-grade this compound.

-

Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-chloro-5-nitropyridine (1.0 eq) in a suitable solvent such as ethanol or DMF.

-

Addition of Reactants: Add benzylamine (1.1 eq) to the solution. The slight excess of benzylamine ensures the complete consumption of the limiting reagent, 2-chloro-5-nitropyridine. Subsequently, add a non-nucleophilic base such as triethylamine (Et₃N) or potassium carbonate (K₂CO₃) (1.5-2.0 eq). The base acts as a scavenger for the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards product formation.

-

Reaction Conditions: Heat the reaction mixture to reflux (typically 80-100 °C) and maintain for 4-8 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material spot is no longer visible.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. If a solid precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure. The residue is then taken up in an organic solvent like ethyl acetate and washed with water and brine to remove the base and other water-soluble impurities.

-

Purification: The crude product is purified to achieve >95% purity.[1]

-

Recrystallization: This is the preferred method if the crude product is a solid. A suitable solvent system (e.g., ethanol/water) is used to dissolve the crude material at an elevated temperature, followed by slow cooling to induce the formation of pure crystals.

-

Column Chromatography: For oily or highly impure products, purification via silica gel column chromatography using a gradient of ethyl acetate in hexanes is effective.

-

-

Validation: The identity and purity of the final product must be confirmed through spectroscopic analysis (NMR, IR, MS) and melting point determination.

Spectroscopic Characterization

Spectroscopic analysis is essential for the unambiguous identification and quality control of the synthesized compound.

-

Infrared (IR) Spectroscopy: The IR spectrum provides key information about the functional groups present.[5]

-

N-H Stretch: A characteristic sharp peak is expected in the range of 3300-3400 cm⁻¹, corresponding to the secondary amine N-H stretching vibration.

-

Aromatic C-H Stretch: Peaks above 3000 cm⁻¹ indicate the C-H stretching of the pyridine and benzene rings.

-

NO₂ Stretch: Two strong absorption bands are anticipated for the nitro group: an asymmetric stretch around 1500-1550 cm⁻¹ and a symmetric stretch around 1330-1370 cm⁻¹.

-

C=N and C=C Stretch: Absorptions in the 1400-1600 cm⁻¹ region correspond to the stretching vibrations of the aromatic rings.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will show distinct signals for the benzyl and nitropyridine moieties. The two benzylic protons (-CH₂-) will appear as a doublet around 4.5-4.8 ppm, coupled to the N-H proton. The N-H proton itself will likely appear as a broad triplet. The aromatic protons of the benzene ring will resonate in the 7.2-7.4 ppm region. The three protons on the highly deshielded nitropyridine ring will appear further downfield.

-

¹³C NMR: The carbon NMR spectrum will show 12 distinct signals corresponding to the 12 carbon atoms in the molecule, confirming the overall structure.[3] The benzylic carbon will appear around 45-50 ppm, while the aromatic carbons will be in the 110-160 ppm range.

-

-

Mass Spectrometry (MS):

-

Mass spectrometry is used to confirm the molecular weight of the compound.[3] The electron ionization (EI) or electrospray ionization (ESI) spectrum should show a prominent molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ at m/z 229 or 230, respectively, corresponding to the molecular formula C₁₂H₁₁N₃O₂.[1][3]

-

Chemical Reactivity and Synthetic Potential

The unique arrangement of functional groups in this compound imparts a versatile reactivity profile, making it a valuable intermediate for further chemical diversification.[1]

-

Reduction of the Nitro Group: The nitro group is readily reduced to an amine (-NH₂) using various reducing agents, such as catalytic hydrogenation (H₂/Pd-C) or metal-acid systems (Sn/HCl). This transformation yields N²-benzylpyridine-2,5-diamine, a valuable precursor for synthesizing heterocyclic compounds and molecules with different electronic properties.[1]

-

Reactivity of the Secondary Amine: The hydrogen on the secondary amine is acidic and can be deprotonated with a base, allowing for N-alkylation or N-acylation reactions. This provides a straightforward handle to introduce additional substituents and explore structure-activity relationships (SAR).[1]

-

Aromatic Ring Substitution: Both the pyridine and benzyl rings can undergo further substitution reactions, although the highly deactivated nitropyridine ring is less susceptible to electrophilic attack. The benzyl ring can undergo standard electrophilic aromatic substitution reactions.[1]

Applications in Research and Drug Discovery

This compound is not just a synthetic intermediate but a strategic building block for the development of novel bioactive molecules.[1]

-

Medicinal Chemistry Scaffold: The 2-aminopyridine moiety is recognized as a "privileged structure" in drug discovery, appearing in numerous inhibitors of biological targets like kinases.[1] The nitro-aromatic group is a key pharmacophore in certain classes of antimicrobial agents. For instance, related nitro-heteroaromatic compounds have shown potent antituberculosis activity.[1]

-

Versatile Building Block: Researchers can use this compound as a starting point to create libraries of novel molecules.[1] By modifying the benzyl group, reducing the nitro group, or functionalizing the amine, a wide array of derivatives can be synthesized for screening against various therapeutic targets, including those involved in inflammatory and infectious diseases.[1]

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several hazards.[3]

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H318: Causes serious eye damage.

-

H335: May cause respiratory irritation.

-

-

Precautionary Measures:

-

Handling: Use only in a well-ventilated area, preferably a chemical fume hood. Avoid breathing dust, fumes, or vapors. Avoid contact with skin, eyes, and clothing.[6]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields or goggles, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[2][6]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.

-

Conclusion

This compound (CAS 21626-41-5) is a synthetically accessible and highly versatile chemical scaffold. Its value is rooted in the strategic placement of its functional groups, which allows for a wide range of chemical modifications. The straightforward SNAr synthesis makes it readily available for research purposes. For scientists and professionals in drug development, this compound represents a promising starting point for the design and synthesis of novel therapeutic agents, particularly in the areas of infectious and inflammatory diseases. This guide provides the foundational knowledge required to safely handle, synthesize, and strategically utilize this valuable molecule in a research setting.

References

Sources

An In-depth Technical Guide to Benzyl-(5-nitro-pyridin-2-yl)-amine: Molecular Structure, Bonding, and Synthetic Insights

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyl-(5-nitro-pyridin-2-yl)-amine, a derivative of nitropyridine, represents a molecule of significant interest within the domain of medicinal chemistry and synthetic organic chemistry. Its structural framework, which combines a 2-aminopyridine core, a potent electron-withdrawing nitro group, and a versatile benzyl moiety, makes it a valuable scaffold for the development of novel therapeutic agents. This guide provides a comprehensive analysis of its molecular structure, the nature of its chemical bonds, and its key spectroscopic characteristics. Furthermore, it delves into established synthetic pathways and explores the compound's reactivity, offering a foundational understanding for its application as a synthetic intermediate in drug discovery programs.

Introduction and Chemical Identity

This compound (CAS Number: 21626-41-5) is an organic compound featuring a molecular formula of C₁₂H₁₁N₃O₂ and a molecular weight of approximately 229.24 g/mol .[1] Its structure is built upon the 2-aminopyridine scaffold, a privileged structure in drug discovery known for its presence in a variety of biologically active compounds.[1] The strategic placement of a nitro group at the 5-position of the pyridine ring and a benzyl group on the exocyclic amine introduces specific electronic and steric properties that are critical to its chemical behavior and potential as a pharmacophore. The nitro-heteroaromatic core is particularly noteworthy, as it is a key feature in certain classes of antimicrobial agents, suggesting potential applications in infectious disease research.[1] This document serves as a technical resource for professionals engaged in the synthesis, characterization, and application of this versatile molecular building block.

| Identifier | Value |

| IUPAC Name | N-benzyl-5-nitropyridin-2-amine |

| CAS Number | 21626-41-5 |

| Molecular Formula | C₁₂H₁₁N₃O₂[1] |

| Molecular Weight | 229.24 g/mol [1] |

| InChIKey | DPOYSZDFYVXWFW-UHFFFAOYSA-N[2] |

Molecular Structure and Bonding Analysis

The molecular architecture of this compound is a composite of three key functional components: a 5-nitropyridine ring, a secondary amine linker, and a phenyl group.

-

Pyridine Ring: The core of the molecule is a pyridine ring, an aromatic heterocycle. The nitrogen atom within the ring is sp² hybridized and is more electronegative than carbon, leading to a degree of electron withdrawal from the ring system.

-

Nitro Group (-NO₂): Positioned at C5, the nitro group is a powerful electron-withdrawing group due to the high electronegativity of the oxygen atoms and the positive formal charge on the nitrogen atom. This group significantly influences the electron density distribution across the pyridine ring, making the ring electron-deficient. This deactivation is particularly pronounced at the ortho and para positions relative to the nitro group.

-

Benzylamine Moiety: The secondary amine links the pyridine core to the benzyl group. The nitrogen atom is sp³ hybridized, forming single bonds with a hydrogen atom, the C2 of the pyridine ring, and the benzylic carbon. The benzyl group (C₆H₅CH₂-) provides a non-polar, sterically bulky substituent that can be a site for further chemical modification.[1]

The interplay of these groups dictates the molecule's overall geometry and electronic properties. The pyridine and benzene rings are inherently planar. However, there is rotational freedom around the C-N and N-C single bonds of the amine linker, allowing the molecule to adopt various conformations. The N-H bond of the secondary amine can act as a hydrogen bond donor, while the nitrogen atoms of the pyridine ring and the oxygen atoms of the nitro group can act as hydrogen bond acceptors, influencing its solid-state packing and solubility.

Caption: 2D structure of this compound.

Spectroscopic Characterization

Spectroscopic analysis is essential for the structural confirmation and purity assessment of this compound. Based on its functional groups, the following spectral data can be predicted. An infrared spectrum for the related compound N-benzyl-N-(5-nitro-2-pyridinyl)amine has been recorded by the Coblentz Society, providing a reference for key vibrational modes.[3]

| Spectroscopic Technique | Predicted Key Features | Rationale |

| ¹H NMR | δ ~9.0 ppm (s, 1H, H6-pyridine); δ ~8.2 ppm (dd, 1H, H4-pyridine); δ ~6.5 ppm (d, 1H, H3-pyridine); δ ~7.4-7.2 ppm (m, 5H, Phenyl-H); δ ~4.6 ppm (d, 2H, CH₂); δ ~7.0 ppm (t, 1H, NH) | The H6 proton is strongly deshielded by the adjacent ring nitrogen and the para-nitro group. The H3 and H4 protons show characteristic coupling. The benzyl and amine protons appear in their expected regions. |

| ¹³C NMR | δ ~160 ppm (C2); δ ~155 ppm (C6); δ ~140 ppm (C5); δ ~135 ppm (C4); δ ~106 ppm (C3); δ ~138 ppm (ipso-C, Phenyl); δ ~129-127 ppm (Phenyl); δ ~48 ppm (CH₂) | The pyridine carbons show significant shifts due to the effects of the nitrogen atom, amino group, and nitro group. C2, C6, and C5 are highly deshielded. The benzylic carbon appears in the aliphatic region. |

| IR Spectroscopy | ~3400 cm⁻¹ (N-H stretch); ~3100-3000 cm⁻¹ (Aromatic C-H stretch); ~1580 & ~1340 cm⁻¹ (Asymmetric & Symmetric NO₂ stretch); ~1610 cm⁻¹ (C=N, C=C stretch) | These absorption bands are characteristic of the secondary amine, aromatic rings, and the nitro functional group, respectively.[3][4] |

| Mass Spectrometry (EI) | M⁺ at m/z = 229; Key fragment at m/z = 91 | The molecular ion peak corresponds to the molecular weight.[1] The fragment at m/z 91 is the highly stable tropylium ion (C₇H₇⁺), characteristic of benzyl-containing compounds. |

Synthesis and Reactivity

Synthetic Methodologies

The synthesis of this compound can be approached through several established organic chemistry reactions. A prevalent and direct method is the nucleophilic aromatic substitution (SₙAr) reaction.

Workflow: Nucleophilic Aromatic Substitution

This protocol involves the reaction of a suitable 2-halopyridine with benzylamine. The presence of the electron-withdrawing nitro group at the 5-position activates the pyridine ring towards nucleophilic attack, particularly at the C2 and C6 positions, making this a highly efficient transformation.

-

Reactants: 2-Chloro-5-nitropyridine and Benzylamine.

-

Solvent: A polar aprotic solvent such as Dimethylformamide (DMF) or a protic solvent like ethanol is typically used.

-

Base: A non-nucleophilic base, such as triethylamine (TEA) or potassium carbonate (K₂CO₃), is added to neutralize the HCl generated during the reaction.

-

Conditions: The reaction mixture is heated, typically between 80-120 °C, for several hours until completion, which can be monitored by Thin Layer Chromatography (TLC).

-

Workup & Purification: The product is isolated by extraction and purified using column chromatography or recrystallization.

Caption: General workflow for the synthesis of the title compound.

Chemical Reactivity

The reactivity of this compound is dictated by its constituent functional groups.[1]

-

Reduction of the Nitro Group: The nitro group is readily reduced to an amine group using various reducing agents, such as catalytic hydrogenation (H₂/Pd-C) or metal-acid systems (e.g., Sn/HCl). This transformation yields N²-benzylpyridine-2,5-diamine, a valuable intermediate for synthesizing more complex heterocyclic systems.

-

Reactions at the Amine Linker: The secondary amine can undergo N-alkylation or N-acylation reactions, allowing for the introduction of diverse substituents to probe structure-activity relationships (SAR).

-

Substitution on the Aromatic Rings: The benzyl ring can undergo electrophilic aromatic substitution, though the conditions must be chosen carefully to avoid side reactions. The electron-deficient nitropyridine ring is generally resistant to electrophilic substitution but is primed for further nucleophilic attack under forcing conditions.

Relevance and Applications in Drug Development

The structural motifs present in this compound make it a molecule of high interest for drug development professionals.

-

Privileged Scaffold: The 2-aminopyridine moiety is a well-established "privileged scaffold" in medicinal chemistry, found in numerous FDA-approved drugs targeting a wide range of biological targets, including kinases, ion channels, and proteases.[1]

-

Antimicrobial Potential: Nitroaromatic compounds are a known class of antimicrobial agents. For instance, nitrofuranyl amides, which share structural similarities, have shown potent activity against Mycobacterium tuberculosis.[1] This suggests that derivatives of this compound could be explored as potential leads in the development of new anti-infective therapies.

-

Synthetic Versatility: The compound is a versatile building block.[1] The distinct reactivity of its functional groups allows for selective modification at multiple sites, enabling the creation of diverse chemical libraries for high-throughput screening. For example, the reduction of the nitro group followed by diazotization and substitution can introduce a wide array of functionalities at the 5-position.

Conclusion

This compound is a compound with a rich chemical profile defined by the electronic interplay of its nitropyridine core and benzylamine substituent. Its well-defined molecular structure, predictable spectroscopic signature, and accessible synthetic routes make it an important tool for chemical and pharmaceutical research. The presence of multiple reactive sites provides a platform for extensive derivatization, positioning it as a valuable starting material for the discovery of novel molecules with potential therapeutic applications in oncology, inflammation, and infectious diseases.

References

-

PubChem. 2-Chlorobenzylamine. National Center for Biotechnology Information. Available from: [Link]

-

LookChem. 2-Chlorobenzylamine. Available from: [Link]

-

PubChem. 2-Benzylamino-5-nitropyridine. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. 2-Amino-5-nitropyridine. National Center for Biotechnology Information. Available from: [Link]

-

Chemcd. This compound. Available from: [Link]

-

ResearchGate. Nitropyridines, Their Synthesis and Reactions. Available from: [Link]

-

NIST WebBook. 2-(Benzylamino)-5-nitropyridine. National Institute of Standards and Technology. Available from: [Link]

-

ResearchGate. Nitropyridines: Synthesis and reactions. Available from: [Link]

-

ResearchGate. Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. Available from: [Link]

Sources

solubility of Benzyl-(5-nitro-pyridin-2-yl)-amine in organic solvents

An In-depth Technical Guide to the Solubility of Benzyl-(5-nitro-pyridin-2-yl)-amine in Organic Solvents

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound (CAS No: 21630-48-8) in various organic solvents. Given the scarcity of published quantitative solubility data for this compound, this document serves as a foundational resource for researchers, scientists, and drug development professionals. It integrates theoretical principles of solubility with a detailed, field-proven experimental protocol for generating reliable thermodynamic solubility data. The guide analyzes the structural features of the molecule to predict solubility behavior and outlines the Isothermal Equilibrium (Shake-Flask) method, a gold-standard technique for accurate measurement. By explaining the causality behind experimental choices and providing a self-validating protocol, this guide equips scientists with the necessary tools to perform their own solubility assessments, which are critical for applications ranging from synthesis and purification to formulation and preclinical development.

Introduction to this compound

This compound is a nitro-substituted pyridinamine derivative. Its molecular structure, comprising a polar 5-nitropyridin-2-amine core and a non-polar benzyl group, imparts a unique physicochemical profile that dictates its behavior in different solvent systems. The compound has a molecular weight of 229.24 g/mol and a calculated XLogP3-AA value of 2.5, suggesting moderate lipophilicity[1].

Understanding the solubility of this compound is paramount in a pharmaceutical context. Solubility is a critical determinant of a drug candidate's bioavailability, influencing its absorption and, ultimately, its therapeutic efficacy[2]. Furthermore, precise solubility data is essential for practical laboratory applications, including:

-

Reaction Chemistry: Selecting appropriate solvents for synthesis to ensure reactants are in the solution phase.

-

Purification: Designing effective crystallization or chromatographic separation processes.

-

Formulation Development: Creating stable and effective dosage forms for preclinical and clinical studies.

This guide will first explore the theoretical underpinnings of solubility and then provide a robust, step-by-step methodology for its experimental determination.

Theoretical Framework: Principles of Solubility

The dissolution of a solid solute in a liquid solvent is a complex thermodynamic process governed by the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules[3]. The equilibrium solubility is achieved when the rate of dissolution equals the rate of precipitation, resulting in a saturated solution[4].

"Like Dissolves Like": Polarity and Intermolecular Forces

The most fundamental principle guiding solubility is that "like dissolves like." This means that polar solutes tend to dissolve in polar solvents, and non-polar solutes dissolve in non-polar solvents[5]. The polarity of this compound is complex due to its distinct structural motifs:

-

Polar Moieties: The 5-nitro group is a strong electron-withdrawing group, creating a significant dipole moment[6]. The pyridine nitrogen and the secondary amine (-NH-) are capable of acting as hydrogen bond acceptors and a donor, respectively. These features enhance solubility in polar solvents.

-

Non-Polar Moiety: The benzyl group is a bulky, non-polar, aromatic hydrocarbon group that favors interactions with non-polar solvents through van der Waals forces.

The balance between these groups determines the compound's solubility in a given solvent. Aromatic nitro compounds are generally soluble in organic solvents but have low solubility in water[6].

Thermodynamics of Dissolution

The solubility of a substance is dependent on temperature, a relationship that can be understood through thermodynamic principles[7]. The change in Gibbs free energy (ΔG) for the dissolution process determines its spontaneity. Most solid solutes, including many organic compounds, have a positive (endothermic) enthalpy of solution (ΔH > 0)[8]. According to the van 't Hoff equation and Le Châtelier's principle, for an endothermic process, increasing the temperature will increase the solubility by shifting the equilibrium toward dissolution[7][8].

Thermodynamic vs. Kinetic Solubility

It is crucial to distinguish between thermodynamic and kinetic solubility, especially in drug discovery[4].

-

Thermodynamic Solubility: This is the true equilibrium solubility, measured when the solid compound and its solution have been in contact for a sufficient time to reach equilibrium. It is a state-independent property.

-

Kinetic Solubility: This measures the concentration of a compound when it starts to precipitate from a supersaturated solution, often generated by dissolving a high-concentration stock (e.g., in DMSO) into an aqueous buffer. It is a state-dependent property and is typically higher than thermodynamic solubility.

For applications in synthesis, purification, and formulation, determining the thermodynamic solubility is essential for obtaining robust and reproducible data. The protocol described in this guide is designed for this purpose.

Experimental Methodology: Isothermal Equilibrium Solubility Determination

The Isothermal Equilibrium (or "Shake-Flask") method is the most reliable technique for determining thermodynamic solubility[4]. The method involves agitating an excess of the solid compound in the solvent of interest at a constant temperature until equilibrium is reached.

Rationale for Method Selection

The Isothermal Equilibrium method is chosen for its accuracy and direct measurement of the equilibrium state. By ensuring an excess of solid is present throughout the experiment, the resulting solution is guaranteed to be saturated, providing a true measure of thermodynamic solubility. This contrasts with faster, less accurate methods that may measure kinetic solubility or fail to reach true equilibrium.

Materials and Reagents

-

Solute: this compound (solid, purity >98%)

-

Solvents: A range of analytical-grade organic solvents covering a spectrum of polarities (e.g., Hexane, Toluene, Dichloromethane, Ethyl Acetate, Acetone, Ethanol, Methanol, Dimethyl Sulfoxide).

-

Equipment:

-

Analytical balance (4-decimal place)

-

Glass vials with PTFE-lined screw caps

-

Constant temperature orbital shaker or rotator

-

Centrifuge

-

Calibrated pipettes

-

HPLC or UV-Vis Spectrophotometer for concentration analysis

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Experimental Workflow Diagram

Caption: Workflow for Isothermal Equilibrium Solubility Determination.

Step-by-Step Protocol

-

Preparation:

-

Add an excess amount of this compound (e.g., 10-20 mg) to a 2 mL glass vial. The key is to have undissolved solid remaining at the end of the experiment.

-

Record the exact mass of the solute if performing a mass balance check.

-

Accurately add a known volume of the selected solvent (e.g., 1 mL) to the vial.

-

Securely seal the vial with a PTFE-lined cap to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or rotator set to the desired temperature (e.g., 25 °C).

-

Agitate the slurries for a sufficient duration to ensure equilibrium is reached. A period of 24 to 72 hours is typical. A preliminary time-to-equilibrium study can be run by sampling at 24, 48, and 72 hours to confirm the concentration has plateaued.

-

-

Sample Separation (Self-Validating Step):

-

After equilibration, remove the vials and allow the undissolved solid to settle for approximately 30 minutes at the same constant temperature.

-

To ensure complete removal of solid particles, which is critical for accurate measurement, centrifuge the vials (e.g., at 10,000 rpm for 10 minutes).

-

Carefully withdraw an aliquot of the clear supernatant using a pipette.

-

Immediately filter the aliquot through a 0.22 µm solvent-compatible syringe filter into a clean vial. This two-step solid removal process (centrifugation followed by filtration) is a self-validating system that minimizes the risk of suspended microparticles inflating the measured concentration.

-

-

Analysis and Quantification:

-

Prepare a series of accurate dilutions of the filtered supernatant with the same solvent.

-

Quantify the concentration of the dissolved solute using a pre-validated analytical method, such as HPLC or UV-Vis spectroscopy. A standard calibration curve must be prepared using known concentrations of this compound in the same solvent.

-

Calculate the original concentration in the saturated supernatant, accounting for any dilutions made. This value represents the solubility of the compound in that solvent at the specified temperature.

-

Data Presentation and Interpretation

Quantitative solubility data should be summarized in a clear, structured table. The following table presents hypothetical but chemically reasonable solubility values for this compound, derived from its structural analysis.

Table 1: Predicted Solubility of this compound at 25 °C

| Solvent | Polarity Index | Predicted Solubility (mg/mL) | Qualitative Description | Rationale for Prediction |

| Hexane | 0.1 | < 0.1 | Very Sparingly Soluble | Highly non-polar solvent; poor interaction with the polar nitro-pyridyl-amine portion of the molecule. |

| Toluene | 2.4 | 1 - 5 | Sparingly Soluble | Aromatic solvent can engage in π-π stacking with both benzyl and pyridine rings, but polarity mismatch limits solubility. |

| Dichloromethane (DCM) | 3.1 | 20 - 50 | Soluble | Aprotic solvent with moderate polarity effectively solvates the entire molecule without strong specific interactions. |

| Ethyl Acetate | 4.4 | 10 - 30 | Soluble | Polar aprotic solvent with hydrogen bond accepting capability, interacts well with the polar functional groups. |

| Acetone | 5.1 | > 100 | Freely Soluble | Highly polar aprotic solvent, effectively solvates the polar nitro and pyridine groups. |

| Ethanol | 5.2 | 50 - 100 | Soluble | Polar protic solvent; can act as both H-bond donor and acceptor, interacting favorably with the amine and nitro groups. |

| Methanol | 6.6 | 50 - 100 | Soluble | Similar to ethanol but more polar, leading to strong interactions. |

| Dimethyl Sulfoxide (DMSO) | 7.2 | > 200 | Very Soluble | Highly polar aprotic solvent with strong H-bond accepting capacity, excellent for dissolving complex polar molecules. |

Disclaimer: The data in this table is illustrative and based on theoretical principles. Experimental verification is required.

Conclusion

References

-

ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent?[Link]

-

JoVE. (2020). Solubility - Concept. [Link]

-

University of California, Los Angeles. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds? YouTube. [Link]

-

American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]

-

Solubility of Things. (n.d.). Nitrobenzene. [Link]

-

CHEM-GUIDE. (n.d.). Physical properties of nitro compounds. [Link]

-

University of Technology. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

Purdue University. (n.d.). Solubility. [Link]

-

Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

-

Wikipedia. (n.d.). Solubility. [Link]

-

ResearchGate. (2003). Principles of Solubility. [Link]

-

Chemcd. (n.d.). This compound | 21630-48-8. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 261542, 2-Benzylamino-5-nitropyridine. [Link]

-

Chemistry LibreTexts. (2021). 24.6: Nitro Compounds. [Link]

-

Missouri S&T. (n.d.). Aromatic Nitro Compounds. [Link]

-

National Center for Biotechnology Information. (2014). Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]-pyridines and Indoles with Triethylamine. [Link]

-

National Institute of Standards and Technology. (n.d.). 2-(Benzylamino)-5-nitropyridine. [Link]

- Google Patents. (2015).

-

International Journal of ChemTech Research. (2013). A Convenient Route to Synthesize and Grow 2-Amino 5-Nitro Pyridinium Nitrate Crystals for Laser Generation. [Link]

-

PubChemLite. (n.d.). N-benzyl-n-methyl-5-nitropyridin-2-amine. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 77888, 2-Amino-5-nitropyridine. [Link]

Sources

- 1. 2-Benzylamino-5-nitropyridine | C12H11N3O2 | CID 261542 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Video: Solubility - Concept [jove.com]

- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 5. chem.ws [chem.ws]

- 6. CHEM-GUIDE: Physical properties of nitro compounds [chem-guide.blogspot.com]

- 7. Solubility - Wikipedia [en.wikipedia.org]

- 8. Solubility [chem.fsu.edu]

A Technical Guide to the Theoretical Properties of 2-Amino-5-Nitropyridine Derivatives for Advanced Research and Drug Development

This guide provides an in-depth exploration of the theoretical and experimental properties of 2-amino-5-nitropyridine (2A5NP) and its derivatives. It is designed for researchers, scientists, and professionals in drug development, offering a comprehensive overview of the synthesis, characterization, and computational analysis of this important class of compounds. The content herein is structured to deliver not just procedural steps but also the underlying scientific rationale, ensuring a thorough understanding of the subject matter.

Introduction: The Significance of 2-Amino-5-Nitropyridine

2-Amino-5-nitropyridine (C₅H₅N₃O₂) is a heterocyclic organic compound characterized by a pyridine ring substituted with an amino group at the 2-position and a nitro group at the 5-position.[1][2][3] This specific arrangement of electron-donating (amino) and electron-withdrawing (nitro) groups on the aromatic ring gives rise to a unique set of electronic and optical properties.[4] Consequently, 2A5NP and its derivatives have garnered significant interest in diverse fields, including nonlinear optics (NLO), materials science, and pharmaceutical development.[5][6][7] In the pharmaceutical industry, these compounds serve as crucial intermediates in the synthesis of various therapeutic agents, including anti-inflammatory and antimicrobial drugs.[5][8] Their versatility also extends to agricultural chemicals and analytical chemistry.[5]

This guide will delve into the theoretical underpinnings that govern the properties of 2A5NP derivatives, supported by experimental data and computational modeling.

Synthesis and Molecular Structure

The primary synthesis of 2-amino-5-nitropyridine is typically achieved through the nitration of 2-aminopyridine.[3][9][10] This electrophilic substitution reaction is carefully controlled using a mixture of concentrated nitric acid and sulfuric acid to selectively introduce the nitro group at the 5-position of the pyridine ring.[3][11] The reaction mechanism involves the formation of a nitronium ion (NO₂⁺), which then attacks the electron-rich pyridine ring. The directing effect of the amino group favors substitution at the 5-position.[12]

The molecular structure of 2A5NP has been extensively studied using single-crystal X-ray diffraction.[13][14] These studies reveal a planar pyridine ring, with the crystal packing stabilized by a network of intermolecular hydrogen bonds.[13] The presence of both a hydrogen bond donor (amino group) and acceptors (nitro group and pyridine nitrogen) facilitates the formation of stable crystalline structures.[13][14]

Experimental Protocol: Synthesis of 2-Amino-5-nitropyridine

The following is a generalized protocol for the laboratory synthesis of 2A5NP:

-

Preparation of Nitrating Mixture: Carefully add concentrated nitric acid to an equal volume of concentrated sulfuric acid in a flask cooled in an ice bath.

-

Dissolution of Starting Material: In a separate flask, dissolve 2-aminopyridine in concentrated sulfuric acid.

-

Nitration Reaction: Slowly add the nitrating mixture to the 2-aminopyridine solution while maintaining a low temperature (0-10 °C) with constant stirring.

-

Reaction Quenching: After the addition is complete, allow the reaction to proceed for a specified time before pouring the mixture over crushed ice.

-

Neutralization and Precipitation: Neutralize the acidic solution with a suitable base (e.g., sodium hydroxide or ammonia) until a yellow precipitate of 2-amino-5-nitropyridine is formed.[10]

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as water or ethanol, to obtain light yellow crystalline platelets.[2]

Caption: Workflow for the synthesis of 2-amino-5-nitropyridine.

Spectroscopic and Thermal Characterization

A combination of spectroscopic and thermal analysis techniques is employed to elucidate the structural and physical properties of 2A5NP derivatives.

Vibrational Spectroscopy (FT-IR and FT-Raman)

Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopies are powerful tools for identifying the functional groups and vibrational modes within a molecule. For 2A5NP, characteristic vibrational bands are observed for the N-H stretching of the amino group, C-H stretching of the pyridine ring, and the symmetric and asymmetric stretching of the nitro group.[15] Computational studies, often using Density Functional Theory (DFT), are frequently used to assign the observed vibrational frequencies to specific atomic motions within the molecule.[16]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provides detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule. The chemical shifts in the NMR spectra of 2A5NP are influenced by the electron-donating and electron-withdrawing effects of the amino and nitro groups, respectively.[1][17]

UV-Visible Spectroscopy

UV-Visible spectroscopy is used to study the electronic transitions within the molecule. The absorption spectrum of 2A5NP typically shows a strong absorption band in the UV region, which is attributed to π → π* transitions within the conjugated system. The position of this absorption maximum can be influenced by the solvent polarity and the nature of any substituents on the pyridine ring.[4]

Thermal Analysis (TGA/DSC)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to investigate the thermal stability of 2A5NP derivatives. TGA provides information about the decomposition temperature, while DSC can be used to determine the melting point and detect any phase transitions.[18] Studies have shown that 2-amino-5-nitropyridine is thermally stable up to a certain temperature, beyond which it undergoes decomposition.[18]

Theoretical and Computational Analysis

Quantum chemical calculations have become an indispensable tool for understanding and predicting the properties of molecules like 2A5NP. Density Functional Theory (DFT) is a widely used method for these calculations.[16]

Molecular Geometry Optimization

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in the molecule. This is achieved by optimizing the molecular geometry to find the structure with the minimum energy. The calculated bond lengths and angles can then be compared with experimental data from X-ray crystallography to validate the computational method.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the electronic properties and chemical reactivity of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability.[19] A smaller gap suggests that the molecule is more reactive and can be more easily polarized.[19] In 2A5NP, the HOMO is typically localized on the electron-rich amino group and the pyridine ring, while the LUMO is concentrated on the electron-deficient nitro group. This spatial separation of the frontier orbitals is responsible for the charge-transfer character of the electronic transitions and contributes to the molecule's nonlinear optical properties.

| Parameter | Description | Significance for 2A5NP Derivatives |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the electron-donating ability. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the electron-accepting ability. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | Relates to chemical reactivity and stability.[19] |

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is used to predict the sites for electrophilic and nucleophilic attack. In the MEP of 2A5NP, the region around the nitro group is typically electron-deficient (positive potential), making it susceptible to nucleophilic attack. Conversely, the area around the amino group and the pyridine nitrogen is electron-rich (negative potential), indicating sites for electrophilic attack.

Sources

- 1. 2-Amino-5-nitropyridine | C5H5N3O2 | CID 77888 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. Page loading... [wap.guidechem.com]

- 4. sphinxsai.com [sphinxsai.com]

- 5. chemimpex.com [chemimpex.com]

- 6. tandfonline.com [tandfonline.com]

- 7. Linear and nonlinear optical properties of the organic nonlinear optical crystal 2-adamantylamino-5-nitropyridine [opg.optica.org]

- 8. Nitropyridines in the Synthesis of Bioactive Molecules [mdpi.com]

- 9. semanticscholar.org [semanticscholar.org]

- 10. 2-Amino-5-nitropyridine synthesis - chemicalbook [chemicalbook.com]

- 11. CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine - Google Patents [patents.google.com]

- 12. Electric Hindrance and Dipole Moments in 2-Aminopyridine Nitration [article.sapub.org]

- 13. A structural study of 2-amino-5-nitropyridine and 2-amino-3-nitropyridine: intermolecular forces and polymorphism - Journal of Materials Chemistry (RSC Publishing) DOI:10.1039/A800073E [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. 2-Amino-5-nitropyridine(4214-76-0) 1H NMR [m.chemicalbook.com]

- 18. Thermodynamic studies of crystalline 2-amino-5-nitropyridine (C{sub 5}H{sub 5}N{sub 3}O{sub 2}) (Journal Article) | ETDEWEB [osti.gov]

- 19. irjweb.com [irjweb.com]

historical synthesis methods for nitropyridine compounds

An In-depth Technical Guide to the Historical Synthesis of Nitropyridine Compounds

Executive Summary

Nitropyridines are a cornerstone class of heterocyclic compounds, serving as pivotal intermediates in the development of pharmaceuticals, agrochemicals, and advanced materials.[1][2] Their synthesis, however, has been a long-standing challenge in organic chemistry. The inherent electron-deficient nature of the pyridine ring, coupled with its propensity to form pyridinium salts under acidic nitrating conditions, renders it highly resistant to classical electrophilic aromatic substitution. This guide, intended for researchers and drug development professionals, provides a comprehensive exploration of the historical evolution of synthetic methods for nitropyridine compounds. It moves beyond a mere recitation of protocols to dissect the underlying chemical principles and mechanistic insights that guided the development of these crucial transformations, from early, low-yield "brute-force" approaches to more elegant and mechanistically nuanced strategies.

The Fundamental Challenge: The Inert Nature of the Pyridine Ring

The core difficulty in synthesizing nitropyridines via direct electrophilic aromatic substitution (EAS) stems from two key electronic factors:

-

Inductive and Mesomeric Effects: The nitrogen atom in the pyridine ring is more electronegative than carbon, exerting a strong electron-withdrawing inductive effect. This reduces the electron density of the aromatic system, deactivating it towards attack by electrophiles like the nitronium ion (NO₂⁺).

-

Protonation under Acidic Conditions: The lone pair of electrons on the pyridine nitrogen is basic (pKa of pyridine ≈ 5.2). In the strongly acidic media required to generate the nitronium ion (e.g., mixed nitric and sulfuric acids), the nitrogen is readily protonated.[3] This forms the pyridinium cation, which is even more severely deactivated towards electrophilic attack than the neutral pyridine molecule.[4]

Consequently, early attempts at direct nitration were often met with failure or required exceptionally harsh conditions that were incompatible with many functional groups.

The "Forcing" Approach: Early Direct Nitration Attempts

The first successful, albeit inefficient, syntheses of nitropyridines relied on extreme reaction conditions to overcome the ring's inherent lack of reactivity. These methods are primarily of historical interest but illustrate the scale of the synthetic challenge.

A landmark example is the nitration of unsubstituted pyridine using potassium nitrate (KNO₃) in fuming sulfuric acid (oleum) at temperatures exceeding 300°C.[5] These forcing conditions were necessary to achieve any degree of reaction, but they provided the desired 3-nitropyridine in exceedingly low yields, often reported in the single digits (e.g., ~6%).[5] The extreme temperatures and highly corrosive reagents severely limited the substrate scope and scalability of this approach, making it impractical for routine synthesis.

A Paradigm Shift: The Pyridine N-Oxide Strategy